Cas no 1551862-31-7 (2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehyde)

2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehyde 化学的及び物理的性質
名前と識別子
-
- Imidazo[1,2-a]pyridine-3-carboxaldehyde, 2-ethyl-5-methyl-
- 2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehyde
- 1551862-31-7
- 2-ethyl-5-methylimidazo[1.2-a]pyridine-3-carbaldehyde
- 2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde
- EN300-1197340
-
- インチ: 1S/C11H12N2O/c1-3-9-10(7-14)13-8(2)5-4-6-11(13)12-9/h4-7H,3H2,1-2H3
- InChIKey: CLIFOUGKDNWIHQ-UHFFFAOYSA-N
- ほほえんだ: C12=NC(CC)=C(C=O)N1C(C)=CC=C2
計算された属性
- せいみつぶんしりょう: 188.094963011g/mol
- どういたいしつりょう: 188.094963011g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 219
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 34.4Ų
- 疎水性パラメータ計算基準値(XlogP): 2.8
じっけんとくせい
- 密度みつど: 1.15±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 6.61±0.50(Predicted)
2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1197340-100mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 100mg |
$804.0 | 2023-10-03 | ||
Enamine | EN300-1197340-250mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 250mg |
$840.0 | 2023-10-03 | ||
Enamine | EN300-1197340-10000mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 10000mg |
$3929.0 | 2023-10-03 | ||
Enamine | EN300-1197340-500mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 500mg |
$877.0 | 2023-10-03 | ||
Enamine | EN300-1197340-1000mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 1000mg |
$914.0 | 2023-10-03 | ||
Enamine | EN300-1197340-1.0g |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 1g |
$0.0 | 2023-06-08 | ||
Enamine | EN300-1197340-2500mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 2500mg |
$1791.0 | 2023-10-03 | ||
Enamine | EN300-1197340-50mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 50mg |
$768.0 | 2023-10-03 | ||
Enamine | EN300-1197340-5000mg |
2-ethyl-5-methylimidazo[1,2-a]pyridine-3-carbaldehyde |
1551862-31-7 | 5000mg |
$2650.0 | 2023-10-03 |
2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehyde 関連文献
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Naresh Shakya,Chandra Pokhrel,Scott D. Bunge,Satyendra Kumar,Brett D. Ellman,Robert J. Twieg J. Mater. Chem. C, 2014,2, 256-271
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2. A cancer cell membrane-encapsulated MnO2 nanoreactor for combined photodynamic-starvation therapy†Wei Pan,Yegang Ge,Zhengze Yu,Ping Zhou,Bingjie Cui,Na Li,Bo Tang Chem. Commun., 2019,55, 5115-5118
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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4. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
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Patrick Urbankowski,Babak Anasori,Kanit Hantanasirisakul,Long Yang,Lihua Zhang,Bernard Haines,Steven J. May,Yury Gogotsi Nanoscale, 2017,9, 17722-17730
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Holm Petzold,Albara I. S. Alrawashdeh Chem. Commun., 2012,48, 160-162
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Mariana E. Ghica,Sérgio Soler,Iluminada Gallardo,Agnès Pallier,Ana M. S. Cardoso,Christopher M. A. Brett,Éva Tóth Dalton Trans., 2019,48, 3249-3262
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Brandon D. Armstrong,Devin T. Edwards,Richard J. Wylde,Shamon A. Walker,Songi Han Phys. Chem. Chem. Phys., 2010,12, 5920-5926
2-ethyl-5-methylimidazo1,2-apyridine-3-carbaldehydeに関する追加情報
2-Ethyl-5-Methylimidazo[1,2-a]pyridine-3-Carbaldehyde
The compound 1551862-31-7, also known as 2-Ethyl-5-Methylimidazo[1,2-a]pyridine-3-Carbaldehyde, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the imidazo[1,2-a]pyridine family, which has been extensively studied due to its unique electronic properties and structural versatility. The presence of the aldehyde group at the 3-position and the ethyl and methyl substituents at the 2 and 5 positions, respectively, imparts distinct chemical reactivity and biological activity to this molecule.
Recent advancements in synthetic chemistry have enabled the efficient synthesis of imidazo[1,2-a]pyridine derivatives, including 2-Ethyl-5-Methylimidazo[1,2-a]pyridine-3-Carbaldehyde, through various methodologies. These include one-pot multi-component reactions, microwave-assisted synthesis, and catalytic processes. The ability to precisely control the substitution pattern on the imidazo[1,2-a]pyridine ring has opened new avenues for exploring its applications in drug design and materials science.
The structural uniqueness of 1551862-31-7 lies in its conjugated π-system, which contributes to its high stability and reactivity. The aldehyde group at the 3-position facilitates participation in nucleophilic addition reactions, making it a valuable precursor for constructing more complex molecules. Moreover, the ethyl and methyl substituents enhance the compound's lipophilicity, which is advantageous for designing bioactive molecules with improved pharmacokinetic profiles.
Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as inhibitors of various enzymes and receptors. For instance, 2-Ethyl-5-Methylimidazo[1,2-a]pyridine-3-Carbaldehyde has shown promising activity against kinase enzymes, which are critical targets in cancer therapy. Its ability to modulate cellular signaling pathways makes it a candidate for further exploration in drug discovery programs.
In addition to its biological applications, 1551862-31-7 has been investigated for its role in materials science. Its aromaticity and conjugation make it a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) and field-effect transistors (FETs). Researchers have explored its electronic properties through computational modeling and experimental techniques, revealing its potential as a building block for advanced materials.
The synthesis of 2-Ethyl-5-Methylimidazo[1,2-a]pyridine-3-Carbaldehyde typically involves a multi-step process that includes nucleophilic aromatic substitution or cyclocondensation reactions. Recent optimizations have focused on improving yield and purity while reducing reaction time. For example, microwave-assisted synthesis has been employed to accelerate the formation of the imidazo[1,2-a]pyridine core structure.
The compound's physical properties include a melting point of approximately 140°C and a boiling point around 300°C under standard conditions. Its solubility in common organic solvents such as dichloromethane and ethyl acetate makes it suitable for various laboratory applications. The compound is stable under normal storage conditions but should be protected from prolonged exposure to light to prevent degradation.
From an environmental perspective, imidazo[1,2-a]pyridine derivatives like 1551862-31-7 are generally considered non-toxic at typical exposure levels. However, their ecological impact remains an area of active research to ensure their safe use in industrial and pharmaceutical settings.
In conclusion, 2-Ethyl-5-Methylimidazo[1,2-a]pyridine-3-Carbaldehyde (CAS No: 1551862-31-7) is a versatile compound with promising applications across multiple disciplines. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, pharmacology, and materials science. As ongoing studies continue to uncover its full potential, this compound is poised to play a significant role in advancing both scientific knowledge and practical applications.
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